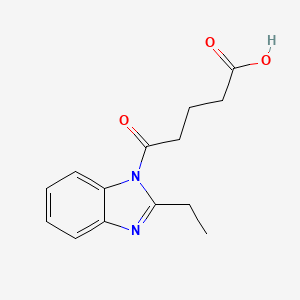

5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid is not directly mentioned in the provided papers. However, the papers discuss related compounds that share structural similarities, such as the presence of a benzoimidazole moiety and a pentanoic acid derivative. These compounds are of interest due to their potential biological activities, particularly as inhibitors of nitric oxide synthases (NOS) and in the

Aplicaciones Científicas De Investigación

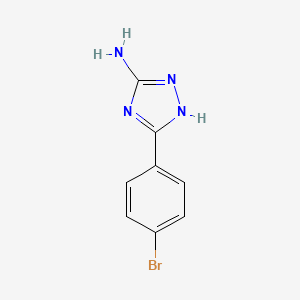

Antimicrobial Activity

5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid and its derivatives have shown promising results in antimicrobial activities. A study synthesized various derivatives of this compound and evaluated their efficacy against a range of bacteria and fungi. The compounds were effective against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeuroginosa, Candida albicans, and Aspergillus niger (Abd El-Meguid, 2014).

Inhibition of Nitric Oxide Synthases

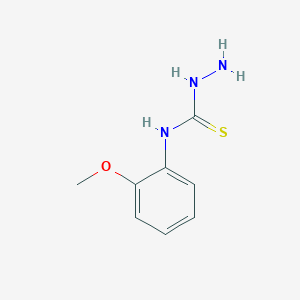

Derivatives of 5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid have been used in designing more potent inhibitors of nitric oxide synthases. These compounds, particularly the 2-amino-5-azolylpentanoic acids, showed significant inhibitory properties against various isoforms of nitric oxide synthase (Ulhaq et al., 1998).

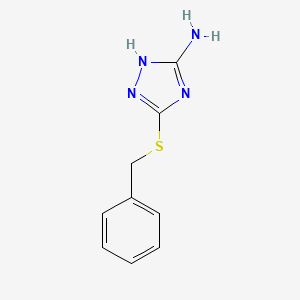

Synthesis of Metal–Organic Frameworks

Mixed derivatives of 5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid, specifically involving tetrazole ligands, have been used to synthesize metal–organic frameworks. These frameworks demonstrated high chemical stability and notable CO2 uptake capacity, indicating potential application in environmental and industrial processes (Tang et al., 2017).

Corrosion Inhibition

Some derivatives of 5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid, particularly those involving 1,3,4-oxadiazole, have been studied for their corrosion inhibition properties on mild steel in sulfuric acid. These compounds formed protective layers on the steel surface, effectively inhibiting corrosion (Ammal et al., 2018).

Safety And Hazards

The safety information for “2-(2-ethyl-benzoimidazol-1-yl)-propionic acid” indicates that it is an eye irritant (Hazard Statements H319). Precautionary Statements include P305 (IF IN EYES), P351 (Rinse cautiously with water), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

Direcciones Futuras

Propiedades

IUPAC Name |

5-(2-ethylbenzimidazol-1-yl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-2-12-15-10-6-3-4-7-11(10)16(12)13(17)8-5-9-14(18)19/h3-4,6-7H,2,5,8-9H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPQFTVCHKZSCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355606 |

Source

|

| Record name | 5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid | |

CAS RN |

380491-73-6 |

Source

|

| Record name | 5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1331346.png)

![4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B1331350.png)